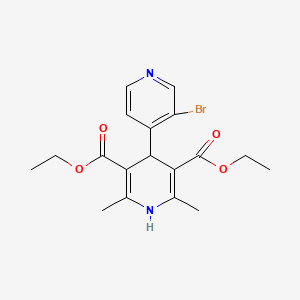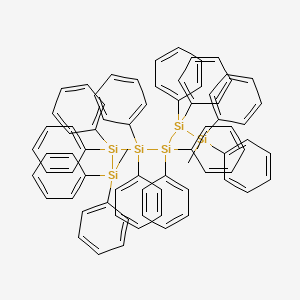
2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is an organic compound with a complex polycyclic structure. This compound is characterized by its multiple methyl groups and a dione functional group, making it a significant molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or alter cellular signaling pathways. These interactions can lead to various biological responses, depending on the context and concentration of the compound.
類似化合物との比較
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Shares a similar polycyclic structure but differs in functional groups and specific molecular configuration.
Uniqueness
2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is unique due to its specific arrangement of methyl groups and the presence of the dione functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
15254-26-9 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC名 |
2,3,6,7-tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione |
InChI |
InChI=1S/C18H24O2/c1-9-5-13-14(6-10(9)2)18(20)16-8-12(4)11(3)7-15(16)17(13)19/h13-16H,5-8H2,1-4H3 |
InChIキー |
XGVLKZBDQXJEBB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC2C(C1)C(=O)C3CC(=C(CC3C2=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)
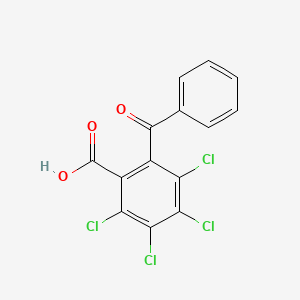


![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)
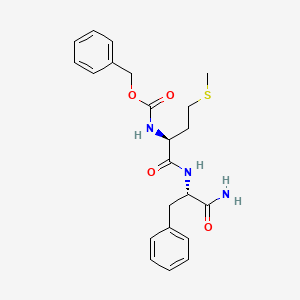

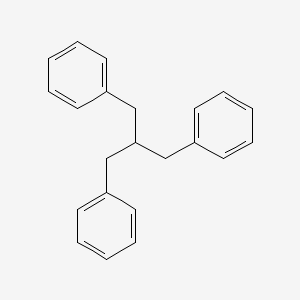

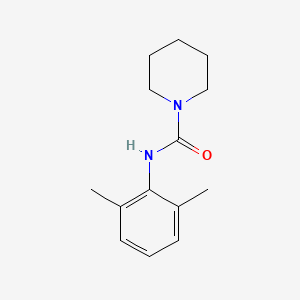

![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
